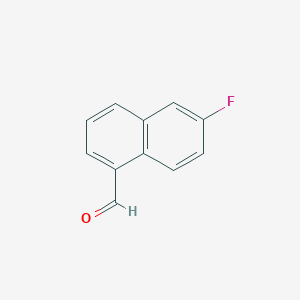
6-Fluoronaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and an aldehyde group at the 1st position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene derivatives followed by formylation. One common method is the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid . The resulting 1-fluoronaphthalene can then be subjected to formylation to introduce the aldehyde group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale diazotization and fluorination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and minimize the production of hazardous byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 6-Fluoronaphthalene-1-carboxylic acid.
Reduction: 6-Fluoronaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 6-Fluoronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Similar structure but lacks the aldehyde group.
2-Fluoronaphthalene-1-carbaldehyde: Fluorine atom is at the 2nd position instead of the 6th.
6-Fluoronaphthalene-1-carboxylic acid: Oxidized form of 6-Fluoronaphthalene-1-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and properties. This combination makes it particularly useful in synthetic chemistry and mechanistic studies, where precise control over reactivity is required .
Propiedades
Fórmula molecular |
C11H7FO |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
6-fluoronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7FO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H |
Clave InChI |
MUDITTXWRLVIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)F)C(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
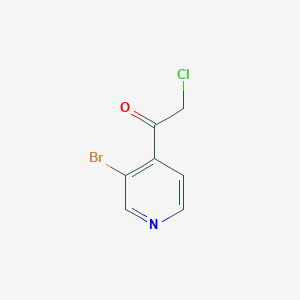
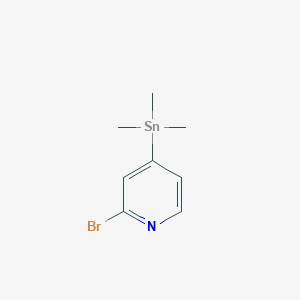
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
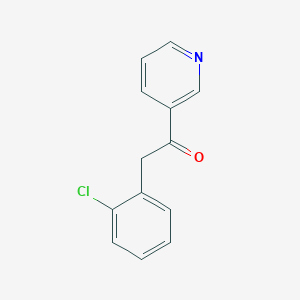


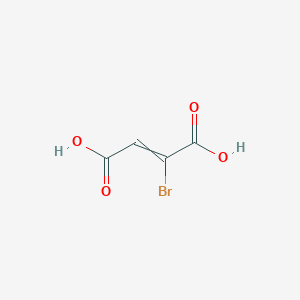
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)

